molecular formula C8H12N2S B2755301 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine CAS No. 651706-15-9

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine

Cat. No.: B2755301
CAS No.: 651706-15-9
M. Wt: 168.26
InChI Key: MVXOUEFCXDHEAR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a versatile synthetic intermediate. This saturated benzothiazole derivative features a methanamine group at the 2-position of the fused bicyclic structure, characterized by the molecular formula C8H12N2S and a CAS Registry Number of 643726-03-8 . Its structure is a core scaffold in the development of novel bioactive molecules. The primary research application of this compound is its role as a key precursor in the synthesis of more complex pharmaceutical agents. Compounds within the 4,5,6,7-tetrahydro-1,3-benzothiazole chemical class are recognized as critical intermediates in the preparation of active pharmaceutical ingredients such as Pramipexole, a medication used for the treatment of Parkinson's disease . Furthermore, the benzothiazole nucleus is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including anti-tubercular properties . Researchers value this compound for its potential in constructing molecules that can interact with biological targets like the DprE1 enzyme, which is a validated target for anti-tubercular agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is classified with specific hazard statements including Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Researchers must handle this material with appropriate personal protective equipment and in a well-ventilated area, adhering to all safety protocols outlined in the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXOUEFCXDHEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651706-15-9
Record name 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde in the presence of an acid catalyst to form the benzothiazole ring. Subsequent reduction and functionalization steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases. For instance, compounds derived from 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine have shown promise as multi-target-directed ligands (MTDLs) against monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in conditions like Alzheimer's disease and depression. A specific study demonstrated that several synthesized compounds exhibited significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

Compounds with the benzothiazole moiety have been extensively studied for their antimicrobial properties. In vitro assays revealed that certain derivatives of this compound displayed effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications to the benzothiazole core can enhance antimicrobial potency .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives of benzothiazole can act as anti-inflammatory agents by inhibiting pathways involved in inflammation. For instance, some compounds were found to significantly reduce inflammation markers in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

A typical synthetic route involves the reaction of a substituted amine with a thiazole derivative under controlled conditions to yield the desired benzothiazole derivative. The following table summarizes various synthetic methods reported in literature:

MethodologyKey Features
Cyclization of aminesUtilizes thiazole derivatives
Multi-component reactionsEfficient synthesis of complex structures
Microwave-assisted synthesisReduces reaction time significantly

Case Study 1: Antidepressant Activity

A study investigated a series of benzothiazole derivatives for their antidepressant effects using the forced swim test (FST). Among these compounds, one derivative exhibited a notable reduction in immobility time compared to controls, indicating potential antidepressant activity .

Case Study 2: Antibacterial Efficacy

Another research focused on synthesizing triazole derivatives containing benzothiazole rings. The antibacterial activity was assessed against various bacterial strains, revealing that specific modifications led to enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural relevance of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine, the following compounds are analyzed:

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S)

  • Structure : Contains a benzoxathiine ring (oxygen and sulfur atoms in the heterocycle) with methoxy and thiophenyl substituents.
  • Molecular Weight : 256.34 g/mol (vs. 168.26 g/mol for the target compound) .
  • Synthesis: Prepared via sodium hydride-mediated coupling of 4-methoxyphenol with thiadiazole derivatives in DMF .
  • Key Differences: The benzoxathiine scaffold lacks the tetrahydrobenzothiazole’s amine group, limiting its utility in amine-targeted drug design. Higher lipophilicity due to the methoxy and thiophenyl groups compared to the simpler aminomethyl substitution in the target compound.

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (C₁₇H₁₂ClN₅O₃S₂)

  • Structure: A benzodithiazine derivative with chloro, cyano, and hydrazino substituents.
  • Molecular Weight : 458.90 g/mol .
  • Functional Features :
    • Contains sulfone (SO₂) and nitrile (C≡N) groups, enhancing electrophilic reactivity compared to the target compound’s primary amine.
    • Exhibits broad-spectrum kinase inhibition due to its planar aromatic system, unlike the tetrahydrobenzothiazole’s constrained bicyclic structure .

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride (C₁₁H₁₅ClN₂O)

  • Structure: Tetrahydroquinoline scaffold with a carboxamide group.
  • Molecular Weight : 232.70 g/mol .
  • Comparison: The quinoline core provides π-stacking capabilities absent in the benzothiazole system. Carboxamide functionality enables hydrogen bonding, contrasting with the primary amine’s basicity in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance Reference
This compound C₈H₁₂N₂S 168.26 Aminomethyl, tetrahydrobenzothiazole Neurological ligand precursor
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S 256.34 Methoxy, thiophenyl, benzoxathiine Antifungal lead
6-Chloro-7-cyano-3-(...)benzodithiazine C₁₇H₁₂ClN₅O₃S₂ 458.90 Chloro, cyano, sulfone Kinase inhibitor
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide C₁₁H₁₅ClN₂O 232.70 Carboxamide, tetrahydroquinoline Antimicrobial agent

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine (THBMA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of THBMA, including its synthesis, pharmacological properties, and related case studies.

  • Molecular Formula : C7_7H10_{10}N2_2S
  • Molecular Weight : 154.23 g/mol
  • CAS Number : 2933-29-1
  • Appearance : White to light yellow powder
  • Melting Point : 89 °C

Anticancer Activity

Research has indicated that compounds structurally related to THBMA exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of derivatives of benzothiazepine and benzoxazepine against the MCF-7 breast cancer cell line. The most active compound in this series had an IC50_{50} value of 0.67 µM, indicating potent antiproliferative effects .

Neuroprotective Effects

THBMA and its derivatives have been explored for neuroprotective effects. A study focusing on benzothiazole derivatives found that they could potentially protect neuronal cells from oxidative stress-induced apoptosis. The underlying mechanisms involve modulation of apoptosis regulatory pathways .

Antimicrobial Properties

Compounds similar to THBMA have demonstrated antimicrobial activity against various pathogens. For example, a subset of benzothiazole derivatives was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. These findings suggest that THBMA may also possess antimicrobial properties worth further investigation .

Case Study 1: Anticancer Compound Development

A systematic SAR (Structure-Activity Relationship) study was conducted on a series of tetrahydrobenzothiazepine compounds. The findings revealed that modifications at specific positions significantly influenced the anticancer efficacy against MCF-7 cells. The data indicated that electron-withdrawing groups enhanced activity, while bulky substituents reduced it .

CompoundIC50_{50} (µM)Structural Modification
Compound A0.67-Cl (6-position)
Compound B1.20-NO2_2 (4-position)
Compound C3.50-Me (3-position)

Case Study 2: Neuroprotection Mechanism

In a neuroprotection study involving THBMA derivatives, researchers demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress in vitro. The study revealed that the activation of the PI3K/Akt pathway was crucial for their protective effects .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine and its derivatives?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursors to form the benzothiazole core. For example, derivatives like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine are synthesized via condensation reactions between indole carboxaldehydes and benzothiazole-2-amine derivatives under reflux conditions . Key steps include controlling reaction temperature, pH, and solvent choice (e.g., ethanol or DMF) to optimize yield (typically 60-80%) and purity .

Q. How is the molecular structure of this compound characterized in research settings?

Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methyl groups at positions 5 and 7 in derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₈H₁₂N₂S has MW 168.26 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangements of the tetrahydro-benzothiazole ring and methanamine substituent .

Q. What are the primary biological targets or applications studied for this compound?

The benzothiazole scaffold is associated with antimicrobial, analgesic, and anticancer activities. Derivatives interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions, as suggested by molecular docking studies . Research highlights its potential in organic semiconductors due to π-conjugation in the benzothiazole-naphthalene framework .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature Control : Maintaining 60-80°C prevents side reactions (e.g., over-cyclization) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalytic Additives : Using p-toluenesulfonic acid (PTSA) accelerates condensation reactions .
  • Purification Methods : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products (>95% purity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Establish EC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to compare potency .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. phenyl groups) to isolate contributing factors .
  • Computational Validation : Molecular dynamics simulations clarify binding modes with targets (e.g., ATP-binding pockets) .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

A comparative analysis of benzothiazole derivatives reveals:

Compound NameKey Structural DifferenceBioactivity Trend
6-Methyl-4,5,6,7-tetrahydro derivativeMethyl at position 6Enhanced metabolic stability
2-Amino-benzothiazoleSimpler aromatic systemLower kinase inhibition
Naphthalene-carboxamide derivativeExtended π-systemImproved semiconductor properties

The tetrahydro structure in this compound enhances conformational flexibility, potentially improving target engagement .

Q. What advanced methodologies are used to study reaction mechanisms involving this compound?

  • In Situ Spectroscopy : FTIR monitors intermediate formation during synthesis .
  • Isotopic Labeling : ¹³C tracing identifies rate-determining steps in cyclization .
  • Quantum Chemical Calculations : DFT predicts transition states and activation energies for ring-closure reactions .

Methodological Considerations

Q. How should researchers design experiments to assess stability under varying conditions?

  • Thermal Stability : TGA/DSC analysis (25–300°C) under nitrogen .
  • Photodegradation : UV-Vis spectroscopy under accelerated light exposure .
  • pH Sensitivity : Incubate in buffers (pH 2–12) and monitor decomposition via HPLC .

Q. What computational tools are recommended for predicting drug-likeness?

  • SwissADME : Evaluates Lipinski’s rules, bioavailability, and solubility .
  • Molinspiration : Calculates logP and polar surface area for blood-brain barrier penetration .
  • AutoDock Vina : Screens against target libraries (e.g., kinase family) .

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